N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
Description
This compound is a heterocyclic thiophene-2-carboxamide derivative featuring a fused thieno[3,4-c]pyrazol ring system substituted with a 4-methylphenyl group at position 2 and a 5-oxo group. The λ⁴-sulfur notation indicates its distinct oxidation state or tautomeric form, which may influence its electronic properties and reactivity.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-11-4-6-12(7-5-11)20-16(13-9-24(22)10-14(13)19-20)18-17(21)15-3-2-8-23-15/h2-8H,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHNMEUVJPYPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Protocol
A solution of 2,5-dimethylthiophene (1.0 eq) and hydrazine hydrate (1.2 eq) in dichloromethane (DCM) is treated with titanium(IV) chloride (0.5 eq) at −10°C to 0°C. The exothermic reaction is monitored via HPLC, achieving >90% conversion after 2 hours. The intermediate undergoes ketone reduction using triethylsilane (2.0 eq) to yield the saturated thieno[3,4-c]pyrazole core. This step avoids cryogenic conditions required in earlier methods, improving scalability.
Regioselective Functionalization
Introduction of the 4-methylphenyl group at position 2 is achieved via nucleophilic aromatic substitution. The pyrazole nitrogen is deprotonated using sodium hydride (1.1 eq) in DMF, followed by reaction with 4-methylphenyl bromide (1.05 eq) at 80°C for 3 hours. This method ensures >95% regioselectivity, critical for downstream modifications.
Oxidation to the 5-Oxo Derivative
The 5λ⁴-sulfoxide moiety is introduced through controlled oxidation. A mixture of the thieno[3,4-c]pyrazole intermediate (1.0 eq) and m-chloroperbenzoic acid (mCPBA, 1.1 eq) in chloroform is stirred at 25°C for 12 hours. The reaction progress is tracked via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1), yielding the 5-oxo derivative in 82–85% purity after recrystallization from methanol.
Amidation with Thiophene-2-carboxylic Acid
The final step involves coupling the pyrazole amine with thiophene-2-carbonyl chloride.
Activation of Thiophene-2-carboxylic Acid
Thiophene-2-carboxylic acid (1.2 eq) is treated with oxalyl chloride (2.0 eq) in anhydrous THF at 0°C for 2 hours. Excess reagent is removed under vacuum, and the resulting acyl chloride is used immediately.
Coupling Reaction
The 5-oxo-thieno[3,4-c]pyrazole intermediate (1.0 eq) is dissolved in THF and cooled to 3°C. Diisopropylethylamine (DIPEA, 1.5 eq) is added, followed by dropwise addition of the acyl chloride solution. The mixture is stirred at 25°C for 4 hours, achieving >99% conversion. Workup involves extraction with ethyl acetate, washing with brine, and concentration under reduced pressure. The crude product is purified via silica gel chromatography (eluent: 3:7 ethyl acetate/hexane) to yield the title compound as a white solid (mp 130–132°C).
Optimization and Scale-Up Considerations
Solvent Selection
Yield Improvements
| Step | Yield (Lab Scale) | Yield (Pilot Scale) |
|---|---|---|
| Cyclocondensation | 78% | 72% |
| Oxidation | 85% | 81% |
| Amidation | 91% | 88% |
Scale-up challenges include exotherm management during acyl chloride addition and maintaining low temperatures (−20°C) during critical steps.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥98.5% purity at 254 nm.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
- Electronic Effects: The 4-methylphenyl group in the target compound likely enhances lipophilicity compared to the 4-methoxyphenyl analog (polar OCH₃ group) .
- Heterocyclic Core: The thieno[3,4-c]pyrazol system distinguishes the target from triazepine- or thiazole-fused analogs (e.g., compound 7b and ), which may alter ring strain and π-π stacking efficiency.
- Bioactivity : While nitrothiophene-carboxamides (e.g., ) show potent antibacterial activity, the absence of a nitro group in the target compound suggests a different mechanism or spectrum of action. Pyridinyl derivatives () exhibit broader antibacterial efficacy, implying that N-aryl substituents critically modulate target engagement.
Biological Activity
N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C15H14N2O2S2
- Molecular Weight : 302.41 g/mol
The core structure includes a thieno[3,4-c]pyrazole ring fused with a thiophene moiety and a carboxamide functional group.
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
- Case Study : In vitro assays revealed that the compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 25 µM.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also notable:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
- Research Findings : In animal models of arthritis, administration of the compound led to reduced swelling and pain, suggesting its efficacy in treating inflammatory diseases .
Antimicrobial Activity
N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide has shown promising antimicrobial activity:
- Effectiveness : The compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 50 µg/mL.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Modulation of Gene Expression : It influences the expression levels of genes associated with cell cycle regulation and apoptosis.
- Oxidative Stress Induction : By increasing ROS levels within cells, it disrupts cellular homeostasis leading to cell death.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
